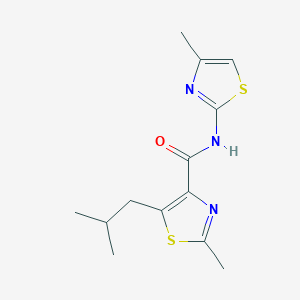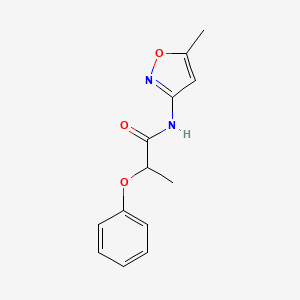![molecular formula C15H17N3O5 B11019637 N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine](/img/structure/B11019637.png)
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine is a complex organic compound featuring a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine typically involves multi-step organic synthesis. One common route starts with the preparation of the quinazolinone core, which can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions. The resulting quinazolinone is then functionalized to introduce the hydroxy and oxo groups.
Subsequently, the butanoyl group is introduced via acylation reactions, often using acyl chlorides or anhydrides in the presence of a base such as pyridine or triethylamine. The final step involves coupling the functionalized quinazolinone with beta-alanine using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazolinone core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 (hydrogen peroxide) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like NaOH or K2CO3 (potassium carbonate).
Major Products
Oxidation: Conversion of hydroxy to carbonyl groups.
Reduction: Conversion of oxo to hydroxyl groups.
Substitution: Introduction of various alkyl or acyl groups at the quinazolinone core.
Scientific Research Applications
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its quinazolinone core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: Compounds with similar core structures but different functional groups.
Beta-alanine derivatives: Compounds where beta-alanine is coupled with different acyl groups.
Uniqueness
N-[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]-beta-alanine is unique due to its specific combination of a quinazolinone core with a butanoyl-beta-alanine moiety. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C15H17N3O5 |
|---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
3-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid |
InChI |
InChI=1S/C15H17N3O5/c19-12(16-8-7-13(20)21)6-3-9-18-14(22)10-4-1-2-5-11(10)17-15(18)23/h1-2,4-5H,3,6-9H2,(H,16,19)(H,17,23)(H,20,21) |
InChI Key |
GBZORYXUEJLYKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[4-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B11019558.png)

![N-[(2Z)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11019575.png)
![N-[2-(4-sulfamoylphenyl)ethyl]-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B11019579.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B11019585.png)
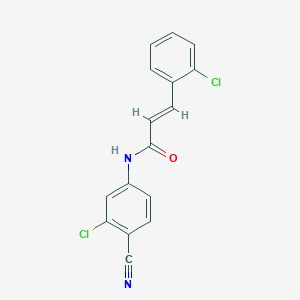
![ethyl {2-[({4-[(4-oxoquinazolin-3(4H)-yl)methyl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B11019604.png)
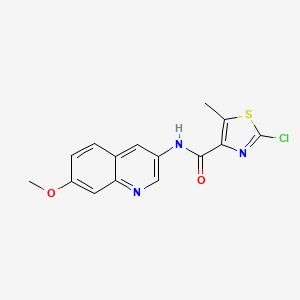
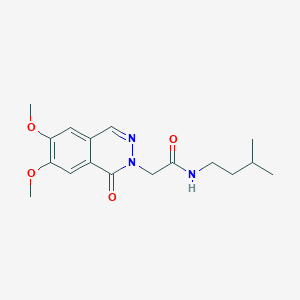
![N-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B11019614.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B11019617.png)
